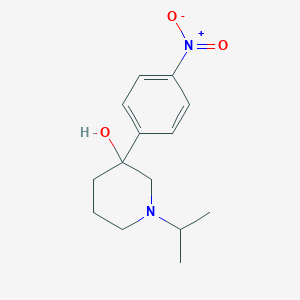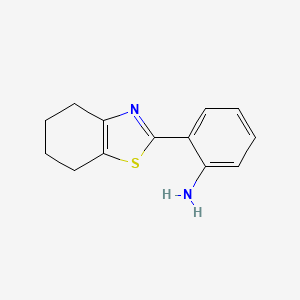![molecular formula C25H23ClN2O B14595953 3-Chloro-1,3-diphenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one CAS No. 61200-83-7](/img/structure/B14595953.png)
3-Chloro-1,3-diphenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1,3-diphenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one is a complex organic compound that features a unique azetidinone ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,3-diphenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzaldehyde with pyrrolidine to form an intermediate, which is then subjected to cyclization with diphenylacetyl chloride under basic conditions to yield the final azetidinone product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing production costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-1,3-diphenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted azetidinone derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-1,3-diphenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-1,3-diphenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidinone ring is crucial for its binding affinity and specificity. It may inhibit enzyme activity by forming a stable complex with the enzyme’s active site, thereby blocking substrate access .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-1-(4-chlorophenyl)-4-(2-(2-chloro-6-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-4-methylazetidin-2-one
- 3-Chloro-4-(2-(2-chloro-6-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-4-methyl-1-p-tolylazetidin-2-one
Uniqueness
3-Chloro-1,3-diphenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one is unique due to its specific substitution pattern and the presence of the pyrrolidine ring, which enhances its biological activity and pharmacokinetic properties compared to other azetidinone derivatives .
Propiedades
Número CAS |
61200-83-7 |
|---|---|
Fórmula molecular |
C25H23ClN2O |
Peso molecular |
402.9 g/mol |
Nombre IUPAC |
3-chloro-1,3-diphenyl-4-(2-pyrrolidin-1-ylphenyl)azetidin-2-one |
InChI |
InChI=1S/C25H23ClN2O/c26-25(19-11-3-1-4-12-19)23(28(24(25)29)20-13-5-2-6-14-20)21-15-7-8-16-22(21)27-17-9-10-18-27/h1-8,11-16,23H,9-10,17-18H2 |
Clave InChI |
DLUYAONUOGTUNM-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CC=CC=C2C3C(C(=O)N3C4=CC=CC=C4)(C5=CC=CC=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


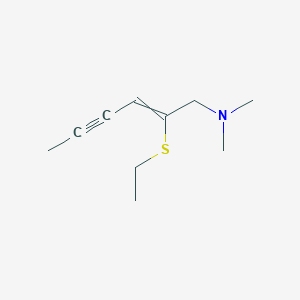
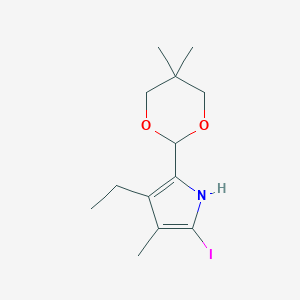
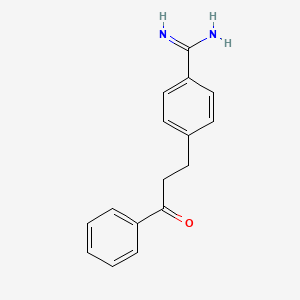

![4-[(Trimethylsilyl)methyl]hex-5-en-3-ol](/img/structure/B14595906.png)

![1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14595913.png)

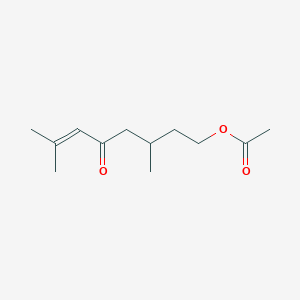
![2-Butyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14595943.png)

